3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate
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Overview
Description
3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a 4-chlorophenyl group, a chromen-4-one core, and a 4-methoxybenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate typically involves a multi-step process
Preparation of Chromen-4-one Core: The chromen-4-one core can be synthesized via a condensation reaction between salicylaldehyde and an appropriate β-ketoester under basic conditions.
Introduction of 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an aluminum chloride catalyst.
Formation of 4-Methoxybenzoate Ester: The final step involves the esterification of the chromen-4-one derivative with 4-methoxybenzoic acid using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The chromen-4-one core can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the chromen-4-one core can be reduced to form hydroxy derivatives.
Substitution: The 4-chlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom in the 4-chlorophenyl group.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Amino or thio derivatives.
Scientific Research Applications
3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential anti-inflammatory, anticancer, and antiviral properties.
Industry: Utilized in the development of advanced materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The chromen-4-one core is known to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl benzoate: Similar structure but lacks the methoxy group on the benzoate ester.
3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate: Similar structure but with a bromine atom instead of chlorine.
3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 4-hydroxybenzoate: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate is unique due to the presence of both the 4-chlorophenyl group and the 4-methoxybenzoate ester, which may confer specific chemical and biological properties not found in similar compounds. These structural features can influence its reactivity, solubility, and interaction with biological targets.
Properties
IUPAC Name |
[3-(4-chlorophenyl)-4-oxochromen-7-yl] 4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClO5/c1-27-17-8-4-15(5-9-17)23(26)29-18-10-11-19-21(12-18)28-13-20(22(19)25)14-2-6-16(24)7-3-14/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPKROWCWQXDKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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